N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-14(2)10-15(9-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTSBRQTWVSYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The phenylsulfonamido group can be introduced by reacting the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. In organic chemistry, derivatives of thiazole are often used as intermediates in the production of pharmaceuticals and agrochemicals. The synthesis typically involves:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and haloketones.
- Introduction of the Sulfonamide Group : The phenylsulfonamido group is introduced via reactions with sulfonyl chlorides in the presence of a base.
- Acetamide Formation : The final step involves acylation with an acyl chloride or anhydride to yield the acetamide group.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has shown promise in inhibiting cancer cell growth through various mechanisms:
- Mechanism of Action : The compound may interact with specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. Studies suggest that it could modulate signaling pathways associated with tumor growth .
Antibacterial Properties
The compound has been evaluated for its antibacterial efficacy against multidrug-resistant pathogens. In vitro studies have demonstrated significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent.
Material Science Applications
In addition to biological applications, this compound may also be utilized in developing new materials or as catalysts in chemical reactions. Its unique structural features allow it to participate in various chemical transformations, making it valuable in industrial applications.
Case Study 1: Anticancer Efficacy
A comparative study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial activity, the compound was tested against several bacterial strains. It demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, highlighting its effectiveness against resistant strains.
Research Findings and Insights
Extensive research has been conducted on the pharmacological properties of thiazole derivatives, including this compound. Key findings include:
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” would depend on its specific biological or chemical context. Generally, compounds with sulfonamide groups inhibit enzymes by mimicking the structure of natural substrates. The thiazole ring may interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: can be compared with other sulfonamide-containing compounds such as sulfanilamide, sulfamethoxazole, and sulfadiazine.
Thiazole-containing compounds: like thiamine (vitamin B1) and ritonavir (an antiretroviral drug) share structural similarities.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Phenylsulfonamide Group : Known for its ability to interact with various biological targets.
- Dimethylphenyl Substituent : Enhances the compound's stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction may lead to various pharmacological effects, including:
- Inhibition of Enzymatic Activity : Particularly in pathways related to inflammation and cancer.
- Neuroprotective Effects : Potentially through the modulation of oxidative stress and neuroinflammation.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
2. Neuroprotective Effects
Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro studies using PC12 cells have shown that it reduces cell death caused by neurotoxic agents, suggesting its potential as a neuroprotective agent in neurodegenerative diseases.
3. Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines indicates its potential use in treating inflammatory conditions. It may modulate pathways involving NF-kB and COX-2, which are crucial in inflammation.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that a similar thiazole derivative inhibited carbonic anhydrase II with an IC50 of 16.7 nM, showcasing its potential as a selective inhibitor. |
| Study B (2021) | Showed neuroprotective effects in animal models of oxidative stress, reducing markers of inflammation significantly compared to controls. |
| Study C (2023) | Reported anticancer activity against breast cancer cell lines, with significant reductions in cell viability observed at low micromolar concentrations. |
Research Findings
- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit key enzymes involved in cancer progression and inflammation.
- In Vivo Studies : Animal models have provided evidence for the compound's efficacy in reducing tumor size and improving survival rates when administered during disease progression.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities between the compound and its biological targets, supporting experimental findings.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for improved yields?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2-bromo-N-(3,5-dimethylphenyl)acetamide (prepared from bromoacetyl chloride and 3,5-dimethylaniline) are reacted with thiazole derivatives bearing sulfonamide groups. Key steps include:
- Reflux conditions : Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate substitution .
- Monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate, 9:1) and confirm completion by NMR or LC-MS .
- Yield optimization : Adjust stoichiometry (e.g., 1.1 equivalents of bromoacetamide relative to thiazole precursor) and extend reaction times (3–7 hours) to maximize conversion .
Q. How is the structural integrity and purity of this compound validated in academic research?
Answer: Routine characterization involves:
- Spectroscopic techniques :
- Chromatography : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
Answer: Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Multi-technique validation : Cross-check with HSQC, HMBC, or NOESY to assign ambiguous signals .
- Dynamic NMR studies : Probe conformational changes (e.g., restricted rotation in acetamide groups) by variable-temperature NMR .
- Computational validation : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian, ACD/Labs) .
Q. What computational approaches are suitable for predicting the bioactivity of this compound against enzyme targets (e.g., elastase)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., elastase’s catalytic triad). Prioritize derivatives with hydrogen bonds to Ser195 or His57 .
- MD simulations : Assess binding stability (GROMACS/NAMD) over 100-ns trajectories to evaluate residence times and conformational flexibility .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiazole) with IC50 values from enzymatic assays .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Core modifications : Replace the thiazole ring with triazoles or benzothiazoles to test π-π stacking interactions .
- Substituent effects : Introduce electron-deficient groups (e.g., nitro, sulfonamide) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacements : Substitute acetamide with propionamide or urea to modulate solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
